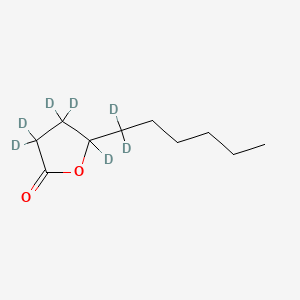

Gamma-decalactone-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriohexyl)oxolan-2-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/i6D2,7D2,8D2,9D |

InChI Key |

IFYYFLINQYPWGJ-FXKADRDRSA-N |

Isomeric SMILES |

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCCCC)[2H] |

Canonical SMILES |

CCCCCCC1CCC(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to γ-Decalactone-d7: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of the deuterated stable isotope, γ-decalactone-d7. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize isotopically labeled compounds for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Chemical Properties

γ-Decalactone-d7 is the deuterated form of γ-decalactone, a naturally occurring flavor and fragrance compound known for its characteristic fruity, peach-like aroma. The incorporation of seven deuterium atoms into the molecule increases its molecular weight, making it distinguishable from its non-deuterated counterpart by mass spectrometry. This property is fundamental to its application as an internal standard.

Quantitative Data Summary

The key chemical and physical properties of γ-decalactone-d7 and its non-deuterated analog are summarized in the table below for easy comparison.

| Property | γ-Decalactone-d7 | γ-Decalactone (Non-deuterated) |

| Molecular Formula | C₁₀H₁₁D₇O₂[1] | C₁₀H₁₈O₂[2] |

| Molecular Weight | 177.296 g/mol | 170.25 g/mol [2] |

| CAS Number | 1104979-33-0[3] | 706-14-9[2] |

| Appearance | - | Colorless to pale yellow liquid[2] |

| Purity | ≥ 95%[1] | ≥ 98% |

| Boiling Point | - | 281 °C[2] |

| Density | - | 0.952 - 0.957 g/mL at 20°C[4] |

| Refractive Index | - | 1.4470 - 1.4510 at 20°C[4] |

Spectral Data

While specific spectral data for γ-decalactone-d7 is not widely published, the following represents the expected and known spectral characteristics for the non-deuterated form, which are crucial for its identification and characterization.

-

Mass Spectrometry (MS): The mass spectrum of γ-decalactone shows a characteristic fragmentation pattern. The deuterated form, γ-decalactone-d7, would be expected to show a molecular ion peak at m/z 177, with a fragmentation pattern reflecting the presence of seven deuterium atoms. The most abundant fragment ion for the non-deuterated form is typically observed at m/z 85.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of γ-decalactone exhibits signals corresponding to the protons in the lactone ring and the hexyl side chain. In the spectrum of γ-decalactone-d7, a significant reduction in the intensity of signals corresponding to the positions of deuteration would be observed.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for γ-decalactone are well-documented.[1] The spectrum of the deuterated analogue would show characteristic splitting patterns for carbons bearing deuterium atoms.

-

Synthesis of γ-Decalactone

The synthesis of γ-decalactone, particularly the naturally occurring (R)-enantiomer, is of significant industrial interest. The primary and most established method for its production is through the biotransformation of ricinoleic acid, a major component of castor oil.

Biotechnological Synthesis of (R)-γ-Decalactone

The biotechnological route offers a regio- and stereoselective method to produce the desired (R)-γ-decalactone. This process is typically carried out using various yeast species, with Yarrowia lipolytica being one of the most effective microorganisms for this transformation.[5]

The overall pathway involves two main stages:

-

Hydrolysis of Castor Oil: The triglycerides in castor oil are first hydrolyzed to release ricinoleic acid.

-

β-Oxidation and Lactonization: The released ricinoleic acid undergoes a series of β-oxidation cycles within the yeast cells. This process shortens the fatty acid chain to a 10-carbon intermediate, 4-hydroxydecanoic acid. This intermediate then undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form γ-decalactone.[2]

Experimental Protocol: Biotechnological Production of (R)-γ-Decalactone

This protocol is a generalized representation based on common practices in the field.

-

Microorganism and Culture Preparation:

-

Inoculate a suitable yeast strain, such as Yarrowia lipolytica, into a sterile growth medium.

-

Incubate the culture under appropriate conditions of temperature and agitation to achieve a desired cell density.

-

-

Biotransformation:

-

Introduce castor oil or ricinoleic acid into the yeast culture.

-

Continue the incubation, monitoring key parameters such as pH, dissolved oxygen, and substrate consumption.

-

The biotransformation process can take several days.

-

-

Extraction and Lactonization:

-

After the desired incubation period, acidify the culture medium to facilitate the lactonization of the 4-hydroxydecanoic acid intermediate.

-

Extract the γ-decalactone from the culture broth using a suitable organic solvent.

-

-

Purification:

-

Purify the extracted γ-decalactone using techniques such as distillation or chromatography to obtain a product of high purity.

-

Synthesis of γ-Decalactone-d7

Two plausible synthetic approaches are outlined below, based on established methods for deuterating similar molecules.

Approach 1: Deuteration via a Deuterated Precursor

This approach would involve the synthesis of deuterated 4-hydroxydecanoic acid, which can then be cyclized to form γ-decalactone-d7. The deuteration of the precursor could be achieved through various methods, including catalytic H-D exchange reactions.

Approach 2: Biotransformation of a Deuterated Substrate

A chemoenzymatic approach could involve the biotransformation of a deuterated precursor, such as deuterated ricinoleic acid. This would leverage the stereoselectivity of the yeast's enzymatic machinery to produce (R)-γ-decalactone-d7.

Applications in Research and Development

The primary application of γ-decalactone-d7 is as an internal standard for the quantification of γ-decalactone in various matrices, including food, beverages, and biological samples. Its use in isotope dilution mass spectrometry allows for accurate and precise measurements by correcting for sample loss during preparation and variations in instrument response.

In drug development, deuterated compounds are increasingly used to study the pharmacokinetics and metabolism of drug candidates. The "kinetic isotope effect" can sometimes lead to altered metabolic profiles for deuterated drugs, potentially improving their therapeutic properties. While γ-decalactone itself is not a therapeutic drug, the study of its deuterated form can provide valuable insights into the metabolism of lactone-containing molecules.

Conclusion

γ-Decalactone-d7 is a valuable tool for researchers and scientists requiring a stable, isotopically labeled internal standard for the accurate quantification of γ-decalactone. While detailed synthetic protocols for this specific deuterated compound are not widely published, established methods for the deuteration of related molecules and the well-understood biosynthesis of its non-deuterated counterpart provide clear pathways for its production. As the demand for isotopically labeled compounds in research and development continues to grow, the availability and comprehensive characterization of molecules like γ-decalactone-d7 will be of increasing importance.

References

- 1. Gamma-Decalactone | C10H18O2 | CID 12813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - Gamma-Decalactone (CAS N° 706-14-9) [scentree.co]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GAMMA DECALACTONE | TECHNICAL DATA [prodasynth.com]

- 5. US4560656A - Production of γ-decalactone - Google Patents [patents.google.com]

The Ubiquitous Peach Aroma: A Technical Guide to the Natural Occurrence of Gamma-Decalactone in Fruits

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025 - Gamma-decalactone, a naturally occurring lactone, is a significant contributor to the characteristic aroma of many fruits, most notably peach. Its pleasant, fruity, and peach-like scent has made it a valuable compound in the food, beverage, and fragrance industries. This technical guide provides an in-depth overview of the natural occurrence of gamma-decalactone in various fruits, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its formation.

Quantitative Occurrence of Gamma-Decalactone in Fruits

Gamma-decalactone is found in a wide variety of fruits, though its concentration can vary significantly depending on the fruit type, cultivar, and ripeness.[1][2] While extensively studied in peaches and apricots, its presence has also been noted in strawberries, pineapples, plums, and guavas.[1] The following table summarizes the quantitative data available on the concentration of gamma-decalactone in different fruits.

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Peach (Prunus persica) | 'LG' | Total Volatiles: 1413.29 | [3] |

| Apricot (Prunus armeniaca) | 'LT' (peel) | High Odor Activity Value (OAV) of 319 | [2] |

| Apricot (Prunus armeniaca) | 'BX' | High γ-decalactone content | [2] |

| Apricot (Prunus armeniaca) | Not Specified | Key aroma compound | [4] |

| Strawberry (Fragaria × ananassa) | 'Misohyang' | High γ-decalactone content | [1] |

| Strawberry (Fragaria × ananassa) | USA Cultivars | Abundant in γ-decalactone | [1] |

| Pineapple (Ananas comosus) | Not Specified | Present | [1] |

| Plum (Prunus domestica) | Not Specified | Present | [1][5] |

| Guava (Psidium guajava) | Not Specified | Present |

Note: Specific quantitative data for plum and guava is limited in the reviewed literature.

Experimental Protocols for the Analysis of Gamma-Decalactone

The accurate quantification of gamma-decalactone in complex fruit matrices requires sophisticated analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like gamma-decalactone in fruits. Solvent extraction is another common technique for isolating lactones from fruit samples.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This method is suitable for the extraction and analysis of volatile and semi-volatile organic compounds from a solid or liquid sample.

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit sample.

-

Transfer a specific amount of the homogenate into a headspace vial.

-

Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds.

-

Add a known concentration of an internal standard (e.g., 3-octanol) for accurate quantification.[3]

2. HS-SPME Procedure:

-

Equilibrate the sample vial at a specific temperature (e.g., 45°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.[3]

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 45 minutes) at the same temperature.[3]

3. GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).

-

Detect and identify the compounds using a mass spectrometer.

-

Quantify gamma-decalactone by comparing its peak area to that of the internal standard and referencing a calibration curve.

Protocol 2: Solvent Extraction

This method involves the use of organic solvents to extract the compounds of interest from the fruit matrix.

1. Sample Preparation:

-

Homogenize a known weight of the fruit sample with a suitable solvent (e.g., diethyl ether).

-

The choice of solvent is critical and depends on the polarity of the target analyte.

2. Extraction Procedure:

-

Agitate the mixture for a sufficient time to ensure thorough extraction.

-

Separate the organic solvent layer, which now contains the extracted compounds, from the solid fruit matrix, typically by centrifugation or filtration.

-

Concentrate the extract to a smaller volume to increase the concentration of the analytes.

3. Analysis:

-

Analyze the concentrated extract using GC-MS, following a similar procedure as described for the HS-SPME method.

Visualizing the Methodologies

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

Caption: Workflow for the analysis of gamma-decalactone in fruits.

Biosynthesis of Gamma-Decalactone

The formation of gamma-decalactone in plants is a complex process involving the modification of fatty acids. One of the primary precursors for gamma-decalactone biosynthesis is ricinoleic acid.[6] The pathway involves a series of enzymatic reactions, primarily through the β-oxidation pathway.

The key steps in the biosynthesis of gamma-decalactone from ricinoleic acid are:

-

Chain Shortening: Ricinoleic acid, an 18-carbon fatty acid, undergoes several cycles of β-oxidation, which shortens the carbon chain.

-

Formation of 4-hydroxydecanoic acid: Through these enzymatic steps, 4-hydroxydecanoic acid is formed as a key intermediate.

-

Lactonization: This hydroxy acid then undergoes intramolecular cyclization, or lactonization, to form the stable five-membered ring structure of gamma-decalactone.

Caption: Biosynthetic pathway of gamma-decalactone.

This technical guide provides a foundational understanding of the natural occurrence of gamma-decalactone in fruits. The presented data and protocols can serve as a valuable resource for researchers and professionals in the fields of food science, analytical chemistry, and drug development, facilitating further investigation into this important flavor compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Profiling Taste and Aroma Compound Metabolism during Apricot Fruit Development and Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Characteristics, Antioxidant Activities, and Aroma Compound Analysis of Seven Peach Cultivars (Prunus persica L. Batsch) in Shihezi, Xinjiang - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the key aroma compounds in apricots (Prunus armeniaca) by application of the molecular sensory science concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. researchgate.net [researchgate.net]

The Microbial Synthesis of γ-Decalactone: A Technical Guide to Biosynthetic Pathways and Production

An in-depth exploration of the microbial pathways for γ-decalactone production, offering researchers and drug development professionals a comprehensive overview of the core biosynthetic routes, quantitative production data, and detailed experimental protocols.

Gamma-decalactone, a C10 lactone, is a high-value aroma compound prized for its characteristic peach-like fragrance. Its applications span the food, beverage, cosmetic, and pharmaceutical industries. While chemical synthesis is possible, there is a strong consumer and regulatory preference for "natural" compounds, driving significant interest in microbial biosynthesis. This technical guide delves into the primary and alternative metabolic pathways microorganisms employ to produce γ-decalactone, presents a curated summary of production data, and provides detailed experimental methodologies to aid in research and development.

Core Biosynthetic Pathways

Microorganisms primarily utilize the peroxisomal β-oxidation of ricinoleic acid to synthesize γ-decalactone. However, alternative pathways involving other fatty acid precursors and enzymatic modifications are also emerging as viable routes.

The β-Oxidation of Ricinoleic Acid

The most well-characterized and industrially relevant pathway for γ-decalactone production is the β-oxidation of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the major component of castor oil.[1][2][3] This pathway is particularly efficient in oleaginous yeasts such as Yarrowia lipolytica.[3][4][5]

The process begins with the activation of ricinoleic acid to its coenzyme A (CoA) ester, ricinoleoyl-CoA.[4][5] Subsequently, it undergoes four successive cycles of the β-oxidation pathway within the peroxisome. Each cycle consists of four enzymatic reactions:

-

Oxidation: Catalyzed by acyl-CoA oxidase (Aox), introducing a double bond.

-

Hydration: Catalyzed by 2-enoyl-CoA hydratase.

-

Oxidation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolysis: Catalyzed by 3-ketoacyl-CoA thiolase, which cleaves off an acetyl-CoA molecule.[3]

After four cycles, the 18-carbon ricinoleoyl-CoA is shortened to the 10-carbon intermediate, 4-hydroxydecanoyl-CoA.[2][4] This intermediate then undergoes spontaneous or enzyme-assisted intramolecular esterification, a process known as lactonization, to form the stable 5-membered ring structure of γ-decalactone.[2][6] Acidification of the medium can promote this final step.[2]

In Yarrowia lipolytica, the β-oxidation pathway is encoded by a family of POX genes, which code for different acyl-CoA oxidases with varying substrate specificities.[3][7] For instance, Aox2 is specific for long-chain fatty acids, while Aox3 acts on shorter chains.[3] Genetic engineering strategies, such as the deletion of POX3, have been employed to prevent the further degradation of the C10 intermediate, thereby increasing the yield of γ-decalactone.[7]

Alternative Biosynthetic Routes

While the β-oxidation of ricinoleic acid is the predominant route, microorganisms can also produce γ-decalactone from other precursors through different enzymatic pathways.

Some fungi, such as Aspergillus, Penicillium, and Fusarium species, are capable of de novo synthesis of γ-decalactone from simple carbon sources like glucose.[1] This process involves the synthesis of fatty acids, followed by specific hydroxylation and subsequent β-oxidation to yield the 4-hydroxydecanoic acid precursor.[1] The key and often rate-limiting step in this process is the regioselective hydroxylation of a saturated fatty acid at the C-4 position.[8] Enzymes like cytochrome P450 monooxygenases are implicated in this hydroxylation step.[9]

The lipoxygenase (LOX) pathway is another route for the formation of lactone precursors. This pathway involves the dioxygenation of polyunsaturated fatty acids, such as linoleic or linolenic acid, to form hydroperoxy fatty acids.[8][10] These hydroperoxides can then be converted to hydroxy fatty acids, which can subsequently enter the β-oxidation pathway to be shortened to the C10 precursor of γ-decalactone.[1]

Quantitative Production Data

The production of γ-decalactone varies significantly depending on the microorganism, substrate, and cultivation conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: γ-Decalactone Production in Yarrowia lipolytica

| Strain | Substrate | Concentration (g/L) | Titer (g/L) | Cultivation Conditions | Reference |

| Y. lipolytica CCMA 0242 | Castor Oil | 30% (v/v) | 0.0758 | Single batch, pH 6 | [1] |

| Y. lipolytica W29 | Castor Oil | 100 | 1.8 | Flask culture, 3 days | [3] |

| Y. lipolytica MTLY40-2p | Castor Oil | 100 | 5.5 | Flask culture, 7 days | [3] |

| Y. lipolytica | Castor Oil | 75 | 2.93 | Bioreactor, pH 7, 200-500 rpm | [2] |

| Y. lipolytica | Castor Oil | 60 | 5.4 | Batch culture, 25 h | [11] |

| Y. lipolytica CCMA 0357 | Castor Oil | 30% (w/v) | 3.5 | - | [12] |

| Y. lipolytica W29 | Methyl Ricinoleate | 3.5 | 0.07 | 10 h | [3] |

Table 2: γ-Decalactone Production in Other Microorganisms

| Microorganism | Substrate | Titer (mg/L) | Cultivation Conditions | Reference | | :--- | :--- | :--- | :--- | | Lindnera saturnus CCMA 0243 | Castor Oil | 512.5 | Fed-batch, pH 5, 96 h |[1] | | Sporidiobolus salmonicolor MTCC 485 | Glucose | 34.82 | 72 h incubation |[7] | | Sporidiobolus salmonicolor | Ricinoleic Acid | 135.4 | 216 h incubation |[13] | | Rhodotorula aurantiaca A19 | Castor Oil | 5500 | 10 days |[2] | | Lindnera saturnus CCMA 0243 | Crude Glycerol | 5800 | - |[12] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of key microorganisms, the biotransformation process, and the extraction and quantification of γ-decalactone.

Cultivation of Yarrowia lipolytica for γ-Decalactone Production

Objective: To prepare a yeast inoculum for the biotransformation of castor oil.

Materials:

-

Yeast extract Peptone Dextrose (YPD) medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.

-

Yarrowia lipolytica strain (e.g., W29, KKP379).

-

Sterile Erlenmeyer flasks.

-

Incubator shaker.

Procedure:

-

Prepare YPD medium and sterilize by autoclaving at 121°C for 20 minutes.

-

In a sterile environment, inoculate a single colony of Y. lipolytica from an agar plate into a 250 mL Erlenmeyer flask containing 50 mL of YPD medium.

-

Incubate the flask at 27-30°C with shaking at 140-180 rpm for 24-48 hours, until the culture reaches the late logarithmic growth phase.[3][5]

-

This preculture is now ready to be used to inoculate the biotransformation medium.

Biotransformation of Castor Oil to γ-Decalactone

Objective: To produce γ-decalactone from castor oil using a Y. lipolytica culture.

Materials:

-

Biotransformation medium: 20 g/L peptone, 5 g/L Tween 80, and castor oil (concentration as per experimental design, e.g., 100 g/L).

-

Y. lipolytica preculture.

-

Sterile Erlenmeyer flasks or a bioreactor.

-

Incubator shaker or bioreactor with temperature and agitation control.

-

1 M HCl.

Procedure:

-

Prepare the biotransformation medium and sterilize by autoclaving.

-

Inoculate the biotransformation medium with the Y. lipolytica preculture to an initial optical density at 600 nm (OD600) of approximately 0.25.[5]

-

Incubate the culture at 27°C with shaking at 140 rpm for 3 to 7 days.[3][5] For bioreactor cultivation, maintain a constant pH (e.g., 7) and agitation (e.g., 200-500 rpm).[2]

-

After the desired incubation period, stop the biotransformation and promote lactonization by acidifying the culture to approximately pH 3 with 1 M HCl.[5]

Extraction and Quantification of γ-Decalactone

Objective: To extract γ-decalactone from the culture broth and determine its concentration.

Materials:

-

Final culture broth.

-

Diethyl ether (or other suitable organic solvent).

-

Separatory funnel or centrifuge tubes.

-

Anhydrous magnesium sulfate or sodium sulfate.

-

Gas chromatograph with a flame ionization detector (GC-FID).

-

Capillary column (e.g., BPX, DB-WAX).[5]

-

γ-decalactone standard.

-

Internal standard (e.g., γ-undecalactone).

Procedure:

Extraction:

-

Take a known volume of the acidified culture broth (e.g., 1.5 - 3 mL).[5]

-

Add a known amount of internal standard.[5]

-

Add an equal volume of diethyl ether and mix thoroughly by vortexing or gentle shaking.[5]

-

Separate the organic phase (top layer) from the aqueous phase by centrifugation or using a separatory funnel.

-

Dry the organic phase by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and then filter or decant.[5]

-

The extract is now ready for GC-FID analysis.

Quantification by GC-FID:

-

Instrument Setup:

-

Injector: Set to a temperature of 250°C.[5]

-

Detector (FID): Set to a temperature of 280°C.[5]

-

Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm).[5]

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.1 mL/min).[5]

-

Oven Temperature Program: An example program is: hold at 165°C for 1 min, ramp to 180°C at 3°C/min, then ramp to 220°C at 5°C/min and hold for 2 min.[5]

-

-

Calibration:

-

Prepare a series of standard solutions of γ-decalactone of known concentrations containing a fixed concentration of the internal standard.

-

Inject these standards into the GC-FID to generate a calibration curve by plotting the ratio of the peak area of γ-decalactone to the peak area of the internal standard against the concentration of γ-decalactone.

-

-

Sample Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared extract into the GC-FID.[5]

-

Identify the peaks corresponding to γ-decalactone and the internal standard based on their retention times compared to the standards.

-

Calculate the peak area ratio for the sample and determine the concentration of γ-decalactone using the calibration curve.

-

Conclusion

The microbial biosynthesis of γ-decalactone is a well-established and industrially relevant process, with the β-oxidation of ricinoleic acid in Yarrowia lipolytica being the most prominent pathway. Advances in metabolic engineering have significantly improved yields by optimizing this pathway and minimizing product degradation. Furthermore, the exploration of alternative pathways, such as de novo synthesis and the lipoxygenase pathway, opens up new avenues for producing this valuable aroma compound from a wider range of sustainable feedstocks. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to further optimize and innovate in the natural production of γ-decalactone.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lactone - Wikipedia [en.wikipedia.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Physical Characteristics of Deuterated Gamma-Decalactone

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties of Gamma-Decalactone (Non-Deuterated)

Gamma-decalactone (5-hexyloxolan-2-one) is a naturally occurring aroma compound known for its characteristic peach flavor.[1] Its physical and chemical properties are well-documented and serve as a crucial reference point for understanding its deuterated forms.

Table 1: Physical and Chemical Properties of Gamma-Decalactone

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |

| Molar Mass | 170.25 g/mol | [2][3] |

| Appearance | Colorless to pale yellow, clear oily liquid | [1][4] |

| Boiling Point | 281 °C (at 760 mmHg) | [1][3] |

| 114-116 °C (at 0.5 mmHg) | [4] | |

| Density | 0.950 - 0.967 g/cm³ (at 20-25 °C) | [3][4] |

| Refractive Index | 1.447 - 1.451 (at 20 °C) | [3][4] |

| Vapor Pressure | 0.00512 mmHg (at 25 °C) | [4] |

| Flash Point | 150 °C | [3] |

| CAS Number | 706-14-9 | [2][3] |

| IUPAC Name | 5-hexyloxolan-2-one |[2] |

Theoretical Impact of Deuteration on Physical Characteristics

Isotopic substitution of hydrogen (¹H) with deuterium (²H or D) introduces subtle but predictable changes to the physical properties of a molecule. These changes primarily stem from the mass difference between the two isotopes.

-

Molecular Weight: The most direct effect is an increase in molecular weight. For each hydrogen atom replaced by deuterium, the molecular weight increases by approximately 1.006 Da.

-

Boiling Point and Vapor Pressure: The increased mass leads to a slight decrease in the vibrational frequency of C-D bonds compared to C-H bonds. This can result in slightly stronger intermolecular van der Waals forces, which may lead to a marginal increase in the boiling point and a corresponding decrease in vapor pressure.

-

Density: With a negligible change in molecular volume and an increase in mass, the density of the deuterated compound is expected to be slightly higher than its non-deuterated counterpart.

-

Refractive Index: Changes in molecular polarizability due to deuteration can lead to minor variations in the refractive index.

-

Spectroscopic Properties: The most significant changes are observed in spectroscopic data. In ¹H NMR, the signal corresponding to the proton at the deuterated position will disappear. In mass spectrometry, the molecular ion peak (M+) will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated.

Experimental Protocols

The absence of published data necessitates experimental determination of the physical characteristics of deuterated gamma-decalactone. The following section outlines the methodologies for synthesis, purification, and characterization.

Synthesis and Purification

The synthesis of gamma-decalactone can be adapted to produce deuterated analogues by using deuterated starting materials. One common chemical synthesis involves the radical addition of an ester to an alkene.[5][6]

Protocol for Synthesis (Conceptual):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), combine a deuterated alkene (e.g., 1-octene-dₓ) with an appropriate iodoacetic acid ester.[5]

-

Initiation: Add a radical initiator (e.g., dibenzoyl peroxide) and a catalyst such as copper powder.[5]

-

Reflux: Heat the mixture under reflux for several hours to drive the reaction to completion.

-

Workup: After cooling, the reaction mixture is filtered. The organic phase is washed with appropriate aqueous solutions (e.g., sodium thiosulfate, brine), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.[5]

-

Purification: The crude product is purified via fractional distillation under reduced pressure to yield pure deuterated gamma-decalactone.[5]

Biotechnological routes, for instance, using yeast like Yarrowia lipolytica with deuterated substrates, also present a viable synthesis pathway.[7]

Structural and Purity Verification

Confirming the isotopic incorporation and purity of the final product is a critical step.

4.1 Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the deuterated compound and estimate the degree of deuterium incorporation.

-

Methodology:

-

Prepare a dilute solution of the purified sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Verification: The m/z value of the molecular ion peak should be higher than that of the non-deuterated gamma-decalactone (170.13 m/z) by approximately 1.006 Da for each deuterium atom incorporated.[2][8] The isotopic distribution pattern can further confirm the number of deuterium atoms.

-

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the precise location of deuterium atoms and confirm the overall structure and purity.

-

Methodology:

-

Dissolve a small amount of the purified sample in a deuterated NMR solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The integration of proton signals will be reduced in proportion to the deuteration at specific sites. A fully deuterated position will result in the complete disappearance of the corresponding signal.[9]

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. Carbons bonded to deuterium will exhibit a characteristic splitting pattern (e.g., a triplet for a -CD- group) and a slight upfield shift compared to the non-deuterated analogue.[10] This provides definitive evidence of the deuteration site.

-

Determination of Physical Constants

Once the structure and purity are confirmed, the physical properties can be measured using standard laboratory techniques.

Table 2: Experimental Protocols for Physical Characterization

| Property | Experimental Method |

|---|---|

| Boiling Point | Measurement using a Sivolobov block or by distillation under controlled reduced pressure, correcting to atmospheric pressure if necessary. |

| Density | Determined at a constant temperature (e.g., 20 °C) using a pycnometer or a digital density meter. |

| Refractive Index | Measured using an Abbe refractometer at a specified temperature (e.g., 20 °C) and wavelength (e.g., 589 nm). |

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical impact of deuteration and the experimental workflow for characterizing the resulting compound.

References

- 1. γ-Decalactone - Wikipedia [en.wikipedia.org]

- 2. Gamma-Decalactone | C10H18O2 | CID 12813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ScenTree - Gamma-Decalactone (CAS N° 706-14-9) [scentree.co]

- 4. gamma-decalactone, 706-14-9 [thegoodscentscompany.com]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]

- 8. gamma-Decalactone(706-14-9) MS spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gamma-Decalactone(706-14-9) 13C NMR spectrum [chemicalbook.com]

The Enantiomers of Gamma-Decalactone: A Technical Guide to Their Sensory Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Gamma-decalactone, a naturally occurring flavor and fragrance compound, is renowned for its characteristic peachy and fruity aroma. However, the sensory perception of this molecule is intricately linked to its stereochemistry. As a chiral molecule, gamma-decalactone exists in two non-superimposable mirror-image forms, or enantiomers: (R)-gamma-decalactone and (S)-gamma-decalactone. These stereoisomers, despite having identical chemical formulas and physical properties in an achiral environment, exhibit distinct sensory profiles, highlighting the stereospecificity of olfactory receptors. This technical guide provides an in-depth exploration of the sensory properties of gamma-decalactone stereoisomers, accompanied by detailed experimental protocols for their synthesis, separation, and sensory evaluation.

Sensory Properties: A Tale of Two Enantiomers

The olfactory differences between the (R) and (S) enantiomers of gamma-decalactone are significant, underscoring the importance of chiral separation in the flavor and fragrance industry. The (R)-enantiomer is predominantly responsible for the desirable intense, fruity, and peach-like aroma associated with gamma-decalactone[1]. In contrast, the (S)-enantiomer is often described as having a less intense, sweet, and coconut-like aroma with fruity undertones[1].

Quantitative Sensory Data

The odor detection threshold, the minimum concentration of a substance that can be detected by the human nose, provides a quantitative measure of the potency of an odorant. The sensory thresholds of the gamma-decalactone enantiomers have been determined in various media, revealing notable differences.

| Stereoisomer | Medium | Odor Detection Threshold | Sensory Descriptors |

| (R)-gamma-decalactone | Red Wine | 34 µg/L[2][3] | Intense, fruity, peach-like[1] |

| (S)-gamma-decalactone | Red Wine | 34 µg/L[2][3] | Less intense, sweet, coconut, fruity[1] |

Note: While a study in red wine found no statistically significant difference in the aroma detection thresholds between the two enantiomers of gamma-decalactone, other research highlights distinct qualitative differences in their aroma profiles.[1][2]

Experimental Protocols

A comprehensive understanding of the sensory properties of gamma-decalactone stereoisomers necessitates robust experimental methodologies for their synthesis, chiral separation, and sensory analysis.

Synthesis of (R)- and (S)-gamma-decalactone

The enantiomers of gamma-decalactone can be synthesized from chiral precursors. A common method involves the use of glutamic acid as the starting material.

Synthesis of (R)-gamma-decalactone from L-Glutamic Acid [2][4]

-

Deamination and Reduction: L-glutamic acid is subjected to a deamination reaction, followed by reduction to yield (S)-5-oxo-2-tetrahydrofurancarboxaldehyde.

-

Wittig Reaction: The aldehyde is then reacted with a suitable phosphorane in a Wittig reaction to introduce the hexyl side chain.

-

Hydrogenation: The resulting product is hydrogenated to yield (R)-gamma-decalactone.

Synthesis of (S)-gamma-decalactone from D-Glutamic Acid [2][4]

An analogous reaction sequence starting from D-glutamic acid is employed to synthesize (S)-gamma-decalactone.

Chiral Separation by Gas Chromatography

The separation of (R)- and (S)-gamma-decalactone is crucial for their individual sensory evaluation. This is typically achieved using chiral gas chromatography (GC) with a specialized stationary phase.

-

Column: A capillary column with a chiral stationary phase, such as a cyclodextrin-based phase (e.g., Rt-βDEXcst), is used.[2]

-

Carrier Gas: Hydrogen or helium is commonly used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the enantiomers. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C).

-

Detector: A flame ionization detector (FID) is commonly used for detection.

Sensory Evaluation

Sensory evaluation provides the critical link between the chemical structure of the enantiomers and their perceived aroma. Gas Chromatography-Olfactometry (GC-O) and sensory panels are key techniques in this process.

Gas Chromatography-Olfactometry (GC-O) [6][7]

GC-O combines the separation power of GC with the human nose as a highly sensitive detector.

-

Sample Injection and Separation: The sample containing the gamma-decalactone enantiomers is injected into the chiral GC system as described above.

-

Effluent Splitting: The column effluent is split between a conventional detector (e.g., FID or mass spectrometer) and a sniffing port.

-

Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.

-

Data Correlation: The olfactory data is correlated with the chromatographic data to assign specific odors to the separated enantiomers.

Sensory Panel Evaluation [8][9]

A trained sensory panel can provide detailed descriptive analysis of the aroma of the individual enantiomers.

-

Panelist Training: Panelists are trained to identify and quantify specific aroma attributes using reference standards.

-

Sample Preparation: Solutions of the pure (R)- and (S)-gamma-decalactone are prepared at various concentrations in a neutral solvent (e.g., water or ethanol).

-

Blinded Evaluation: Samples are presented to the panelists in a blinded and randomized order to minimize bias.

-

Data Collection: Panelists rate the intensity of various aroma descriptors (e.g., fruity, peachy, coconut, sweet) on a defined scale.

-

Statistical Analysis: The collected data is statistically analyzed to determine significant differences in the sensory profiles of the enantiomers.

Olfactory Signaling Pathway

The perception of odorants like gamma-decalactone begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a downstream signaling cascade.

Upon binding of an odorant molecule to its specific OR, the receptor undergoes a conformational change, activating the associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). The influx of Ca²⁺ then opens Ca²⁺-activated chloride channels, resulting in an efflux of Cl⁻ ions and further depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific smell.[10][11][12]

The distinct sensory properties of the (R) and (S) enantiomers of gamma-decalactone arise from their differential interactions with the chiral binding pockets of specific olfactory receptors, highlighting the remarkable specificity of the olfactory system. A deeper understanding of these structure-activity relationships is crucial for the targeted design and synthesis of novel flavor and fragrance ingredients and for advancements in drug development where olfactory perception may be a factor.

References

- 1. Chemo-Enzymatic Synthesis of Optically Active γ- and δ-Decalactones and Their Effect on Aphid Probing, Feeding and Settling Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gcms.cz [gcms.cz]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. gc-olfactometry; PHASER publications [glsciences.eu]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Flavor Profile [sensorysociety.org]

- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Sources for Gamma-Decalactone Production: A Technical Guide

Executive Summary

Gamma-decalactone (γ-decalactone) is a high-value aroma compound with a characteristic peach-like fragrance, widely utilized in the food, beverage, cosmetic, and pharmaceutical industries. The increasing consumer demand for natural products has driven significant research into biotechnological production methods for this molecule. Microbial fermentation and biotransformation offer a promising and sustainable alternative to chemical synthesis, allowing for the production of "natural" labeled γ-decalactone. This technical guide provides a comprehensive overview of the microbial sources for γ-decalactone production, focusing on the key microorganisms, metabolic pathways, experimental protocols, and quantitative production data. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of microbial-based production of this important flavor and fragrance compound.

Introduction

Gamma-decalactone belongs to the class of lactones and is naturally found in many fruits.[1] Its production through biotechnological routes primarily involves the biotransformation of ricinoleic acid, the main component of castor oil.[2][3] This process is predominantly carried out by various yeast species that possess the necessary enzymatic machinery for the controlled degradation of fatty acids.[4][5] This guide delves into the core aspects of microbial γ-decalactone production, providing detailed information for laboratory-scale research and process development.

Key Microbial Producers of Gamma-Decalactone

A variety of microorganisms, particularly oleaginous yeasts, have been identified and optimized for their ability to produce γ-decalactone. The most extensively studied species include:

-

Yarrowia lipolytica : This non-conventional yeast is considered a workhorse for γ-decalactone production due to its ability to efficiently metabolize hydrophobic substrates like castor oil and its GRAS (Generally Regarded As Safe) status.[3][6] Numerous studies have focused on optimizing fermentation conditions and genetically engineering Y. lipolytica to enhance production titers.[4][5]

-

Rhodotorula aurantiaca : Certain strains of this yeast, including psychrophilic ones, have demonstrated high efficiency in converting castor oil to γ-decalactone.[7][8] Some strains have achieved high production levels, making them attractive candidates for industrial applications.[9]

-

Sporobolomyces odorus and Sporidiobolus salmonicolor : These yeasts are also well-known producers of γ-decalactone and have been the subject of several studies.[10][11][12] They contribute to the characteristic peachy aroma of certain fermented products.[13]

-

Lindnera saturnus (formerly Williopsis saturnus): This yeast has shown potential for γ-decalactone production, particularly when utilizing crude glycerol, a byproduct of biodiesel production, as a co-substrate with castor oil.[14][15]

Metabolic Pathway: Biotransformation of Ricinoleic Acid

The biosynthesis of γ-decalactone in these microorganisms occurs through the peroxisomal β-oxidation of ricinoleic acid (12-hydroxy-9-octadecenoic acid).[5][14] The pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle.

Quantitative Data on Gamma-Decalactone Production

The following tables summarize the quantitative data from various studies on microbial γ-decalactone production, providing a comparative overview of the production capabilities of different microorganisms under various conditions.

Table 1: Gamma-Decalactone Production by Yarrowia lipolytica

| Strain | Substrate (Concentration) | Fermentation Mode | Max. γ-Decalactone Titer (g/L) | Fermentation Time (h) | Reference |

| W29 (wild-type) | Castor Oil (100 g/L) | Batch (flasks) | 1.8 | 72 | [4] |

| MTLY40-2p (mutant) | Castor Oil (100 g/L) | Batch (flasks) | 5.5 | 168 | [4] |

| CCMA 0242 | Castor Oil (30% v/v) | Batch | 0.2148 | 96 | [14] |

| KKP 379 | Castor Oil (100 g/L) | Batch | 1.68 | 168 | [6][16] |

| DSM 3286 | Castor Oil (25 g/L) | Batch | 0.0529 | - | [17] |

| - | Castor Oil (75 g/L) | Batch (bioreactor) | 2.93 | 41 | [2] |

Table 2: Gamma-Decalactone Production by Other Yeast Species

| Microorganism | Strain | Substrate (Concentration) | Fermentation Mode | Max. γ-Decalactone Titer (g/L) | Fermentation Time (h) | Reference |

| Rhodotorula aurantiaca | A19 | Castor Oil (20 g/L) | Batch (fermentor) | 6.6 | - | [7] |

| Rhodotorula aurantiaca | - | Castor Oil | Batch | 6.5 | 144 | [8][9] |

| Lindnera saturnus | CCMA 0243 | Castor Oil (30% v/v) | Batch | 0.5125 | 96 | [14] |

| Lindnera saturnus | CCMA 0243 | Crude Glycerol | - | 5.8 | - | [15] |

| Sporobolomyces odorus | - | Castor Oil (10 g/L) | Batch | 0.5 - 1.2 | 72-120 | [10] |

| Sporidiobolus salmonicolor | MTCC 485 | Glucose (6% w/w) | Batch | 0.0595 | 72 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the microbial production of γ-decalactone.

Microbial Inoculum Preparation

A standardized protocol for preparing the yeast inoculum is crucial for reproducible fermentation results.

-

Strain Reactivation: Reactivate the desired yeast strain from a cryopreserved stock by streaking it onto a YPG agar plate (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar). Incubate at 27-30°C for 48 hours.[5]

-

Pre-culture: Inoculate a single colony into a 250 mL baffled Erlenmeyer flask containing 50 mL of YPG liquid medium.[5]

-

Incubation: Incubate the flask at 27-30°C on a rotary shaker at 140-150 rpm for 24 hours, or until the culture reaches the logarithmic growth phase.[2][5]

Biotransformation/Fermentation Process

The following protocol outlines a typical batch fermentation process for γ-decalactone production.

-

Biotransformation Medium: Prepare the biotransformation medium. A common composition is: 10-100 g/L castor oil, 20 g/L peptone, and 2-5 g/L Tween 80 (as an emulsifier).[4][18] The pH is typically adjusted to 6.0-7.0.[2][17]

-

Inoculation: Inoculate the biotransformation medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.25.[4][5]

-

Incubation: Conduct the fermentation in a bioreactor or baffled Erlenmeyer flasks at 27-30°C with agitation (e.g., 140-200 rpm) for a period of 72 to 168 hours.[4][18] Aeration is a critical parameter and should be maintained to support the β-oxidation pathway.[14]

-

Fed-batch Operation (Optional): For fed-batch fermentation, intermittently or continuously feed the substrate (e.g., castor oil) to the culture to maintain a desired concentration and avoid substrate inhibition.[14]

Extraction and Quantification of Gamma-Decalactone

Accurate quantification of the produced γ-decalactone is essential for process evaluation.

-

Sample Preparation: At desired time points, withdraw a sample from the fermentation broth. To stop microbial activity and promote the lactonization of the 4-hydroxydecanoic acid precursor, acidify the sample with 1 M HCl.[18]

-

Liquid-Liquid Extraction: Extract the γ-decalactone from the acidified broth using an organic solvent such as diethyl ether or ethyl acetate at a 1:1 ratio.[18] Vortex the mixture and separate the organic phase.

-

Quantification: Analyze the organic extract using gas chromatography (GC) equipped with a flame ionization detector (FID). Use an appropriate internal standard for accurate quantification.[6]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for screening and optimizing microbial γ-decalactone production.

Conclusion and Future Perspectives

The microbial production of γ-decalactone presents a viable and sustainable approach to meet the growing demand for natural flavor and fragrance compounds. Yeasts, particularly Yarrowia lipolytica, have been extensively studied and engineered for this purpose, with significant improvements in production titers. Future research will likely focus on further metabolic engineering of production strains to enhance the efficiency of the β-oxidation pathway and minimize by-product formation. Additionally, the development of cost-effective and integrated downstream processing technologies for product recovery will be crucial for the economic viability of large-scale industrial production. The exploration of novel microbial sources and the utilization of agro-industrial wastes as substrates also hold promise for advancing the field of microbial aroma production.

References

- 1. modern-journals.com [modern-journals.com]

- 2. mdpi.com [mdpi.com]

- 3. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The use of Macronet resins to recover gamma-decalactone produced by Rhodotorula aurantiaca from the culture broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.box [2024.sci-hub.box]

- 16. The use of castor oil in the production of gamma-decalactone by Yarrowia lipolytica KKP 379 | Chemical Technology [chemtech.ktu.lt]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Storage of Gamma-Decalactone-D7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for gamma-decalactone-d7. While specific stability studies on the deuterated variant are not extensively published, this document extrapolates from the known properties of gamma-decalactone and the established principles of deuterated compounds to provide a robust technical overview.

Overview of this compound Stability

Gamma-decalactone is a naturally occurring lactone known for its characteristic fruity, peach-like aroma.[1][2] Its deuterated analog, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry.[3]

The stability of this compound is governed by two primary factors: the inherent stability of the gamma-lactone ring structure and the influence of deuterium substitution. Deuterated compounds are generally stable, as deuterium is a non-radioactive, stable isotope of hydrogen.[4] The key difference lies in the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The C-D bond is stronger, leading to a higher energy requirement for its cleavage.[5] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly slow down metabolic pathways that involve the breaking of a C-H bond, thereby enhancing the metabolic stability of the molecule.[5][6]

Under normal storage conditions, gamma-decalactone is considered a stable compound.[7][8][9][10] However, like other lactones, it is susceptible to degradation under specific conditions, primarily through hydrolysis.

Recommended Storage Conditions

Proper storage is crucial to ensure the long-term integrity and purity of this compound. The following recommendations are based on best practices for its non-deuterated counterpart.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place, at a maximum of 25°C.[7] | Minimizes the rate of potential degradation reactions, such as hydrolysis and polymerization. |

| Container | Keep in the original, tightly sealed container.[7][8][11] | Prevents exposure to moisture and air, which can contribute to hydrolysis and oxidation. |

| Light Exposure | Avoid prolonged exposure to light.[7][12] | Protects against potential photolytic degradation. |

| Atmosphere | Store in a well-ventilated area.[8][11] | Ensures a safe storage environment. |

| Shelf Life | Up to five years with appropriate storage.[12] | Reflects the general stability of the parent compound under ideal conditions. |

Factors Influencing Stability and Degradation Pathways

Several environmental factors can impact the chemical stability of this compound. The primary degradation pathway for gamma-lactones is hydrolysis, which involves the opening of the lactone ring.

| Factor | Effect on Stability | Chemical Pathway |

| pH | Susceptible to degradation in acidic and basic aqueous solutions.[13][14] | Acid or base catalysis promotes the hydrolysis of the cyclic ester to form 4-hydroxydecanoic acid (or its salt).[13][14] |

| Temperature | Elevated temperatures accelerate degradation. | Increases the rate of hydrolysis, especially in the presence of water.[13] Dry gamma-lactones show good thermal stability.[14] |

| Moisture | Presence of water is necessary for hydrolysis. | Water acts as a reactant in the ring-opening reaction. |

| Oxidizing Agents | Incompatible with strong oxidizing agents.[8] | Can lead to oxidative degradation of the molecule. |

| Polymerization | Lactones may polymerize over time.[15] | Can lead to increased viscosity and changes in physical properties.[15] |

The most significant degradation pathway for gamma-decalactone is the reversible, water-dependent opening of the lactone ring to yield 4-hydroxydecanoic acid. This reaction is catalyzed by both acids and bases. While studies on a similar compound, gamma-valerolactone (GVL), show it is stable in water at moderate temperatures (up to 60°C), the ring-opening equilibrium is established more rapidly at higher temperatures or in the presence of acid or base catalysts even at room temperature.[13][14]

Caption: Generalized pathway for acid and base-catalyzed hydrolysis of a gamma-lactone.

Proposed Experimental Protocol for Stability Testing

To definitively quantify the stability of this compound, a structured experimental study is required. The following protocol outlines a standard approach for a forced degradation and long-term stability study.

To identify potential degradation products and pathways for this compound and to determine its stability under defined storage conditions.

-

This compound (high purity)

-

HPLC or GC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffer solutions (pH 2, 7, 9)

-

3% Hydrogen peroxide solution

-

Calibrated stability chambers/ovens

-

Photostability chamber

-

Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Acid/Base Hydrolysis: Dissolve the compound in buffer solutions (pH 2 and pH 9) and a neutral solution (water or pH 7 buffer). Store samples at 60°C for 7 days.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 7 days.

-

Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze samples at appropriate time points (e.g., 0, 1, 3, 7 days) by a validated stability-indicating GC-MS or LC-MS method to quantify the parent compound and detect any degradants.

-

Sample Preparation: Prepare multiple aliquots of this compound in inert, sealed containers.

-

Storage Conditions:

-

Long-Term: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

-

Testing Schedule: Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: Use a validated analytical method to assess purity, potency, and the presence of any degradation products.

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

This compound is expected to be a stable compound when handled and stored correctly. The primary considerations for maintaining its integrity are protection from moisture, elevated temperatures, and extremes of pH to prevent hydrolytic ring-opening. Storage in a cool, dry, dark place within a tightly sealed container is paramount. The deuterium labeling is anticipated to confer enhanced stability against metabolic degradation involving C-H bond cleavage at the sites of deuteration, a key advantage for its use in pharmaceutical and metabolic research. The experimental protocols outlined provide a framework for generating specific, quantitative stability data for this important isotopically labeled compound.

References

- 1. γ-Decalactone - Wikipedia [en.wikipedia.org]

- 2. fraterworks.com [fraterworks.com]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. directpcw.com [directpcw.com]

- 8. johndwalsh.com [johndwalsh.com]

- 9. synerzine.com [synerzine.com]

- 10. axxence.de [axxence.de]

- 11. fishersci.com [fishersci.com]

- 12. odowell.com [odowell.com]

- 13. researchgate.net [researchgate.net]

- 14. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 15. ScenTree - Gamma-Decalactone (CAS N° 706-14-9) [scentree.co]

Isotopic Labeling of Lactones: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic labeling of lactones, covering a range of techniques, applications, and detailed experimental insights. Isotopically labeled lactones are invaluable tools in diverse research fields, from elucidating metabolic pathways and signaling cascades to advancing drug discovery and development. This document serves as a technical resource, offering both theoretical background and practical methodologies.

Introduction to Isotopic Labeling of Lactones

Isotopic labeling involves the substitution of one or more atoms in a molecule with their isotopes. For lactones, a diverse class of cyclic esters, this technique provides a powerful means to trace their biological fate, quantify their presence in complex matrices, and probe their interactions with biological targets. Common isotopes employed for labeling lactones include stable isotopes such as deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O), as well as radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C).

The choice of isotope and labeling strategy depends on the specific research application. For instance, deuterated lactones are often used as internal standards in mass spectrometry-based quantification due to their similar chemical properties to the unlabeled analyte but distinct mass.[1] ¹³C-labeled lactones are instrumental in nuclear magnetic resonance (NMR) studies to elucidate biosynthetic pathways and molecular structures.[2] In drug development, isotopic labeling is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing critical data on the pharmacokinetic and pharmacodynamic properties of lactone-containing drug candidates.[3][4][5]

Methodologies for Isotopic Labeling of Lactones

The synthesis of isotopically labeled lactones can be achieved through various chemical and enzymatic methods. The selection of a particular method is dictated by the desired isotope, the position of the label, the complexity of the lactone, and the required scale.

Chemical Synthesis

Chemical synthesis offers a versatile approach to introduce isotopes at specific positions within the lactone ring or its side chains.

A common strategy for ¹³C-labeling involves the use of commercially available ¹³C-enriched starting materials. For example, the synthesis of [¹³C₂]-labeled γ-lactones can be achieved using ¹³C-labeled precursors in a multi-step synthetic sequence. A study by Schütt and Schieberle details the synthesis of five different carbon-13-labeled γ-lactones for use in stable isotope dilution assays.[6]

Deuterium labeling can be accomplished through various methods, including deuteration of precursor molecules or direct hydrogen-deuterium exchange on the target lactone. For instance, deuterated γ-lactones have been synthesized by the reduction of a protected hydroxypropiolic acid with deuterium gas.[1] Another approach involves the free radical addition of 2-iodoacetamide to deuterated 1-alkenes.[1]

Enzymatic Synthesis

Enzymatic methods offer a green and often highly selective alternative for the synthesis of isotopically labeled lactones. Biocatalysts such as Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs) are particularly useful.[7]

For example, BVMOs can catalyze the oxidation of cyclic ketones to lactones. By performing this reaction in the presence of ¹⁸O-labeled molecular oxygen or water, it is possible to introduce ¹⁸O into the lactone ring. Similarly, ADHs can be used for the oxidative lactonization of diols, offering another route for isotopic labeling.[7]

Quantitative Data on Isotopic Labeling of Lactones

The efficiency of isotopic labeling is a critical parameter, and it is typically evaluated based on the chemical yield of the labeled product and the percentage of isotopic incorporation. The following tables summarize quantitative data from various studies on the synthesis of isotopically labeled lactones.

Table 1: Synthesis of Deuterated γ-Lactones [1]

| Labeled Lactone | Labeling Method | Overall Yield (%) | Deuterium Incorporation (%) |

| [2,2,3,3-²H₄]-γ-Octalactone | Reduction with D₂ gas | 27 | >89 |

| [2,2,3,3-²H₄]-γ-Decalactone | Reduction with D₂ gas | 17 | >89 |

| [2,2,3,3-²H₄]-γ-Dodecalactone | Reduction with D₂ gas | 19 | >89 |

| [3,3,4-²H₃]-γ-Octalactone | Radical addition | 6 | >92 |

| [3,3,4-²H₃]-γ-Dodecalactone | Radical addition | 23 | >92 |

Table 2: Synthesis of ¹³C-Labeled γ-Lactones and Deuterated δ-Lactones [6]

| Labeled Lactone | Isotope | Labeling Position | Application |

| γ-Hexalactone | ¹³C | Ring | Stable Isotope Dilution Assay |

| γ-Octalactone | ¹³C | Ring | Stable Isotope Dilution Assay |

| γ-Decalactone | ¹³C | Ring | Stable Isotope Dilution Assay |

| γ-Undecalactone | ¹³C | Ring | Stable Isotope Dilution Assay |

| γ-Dodecalactone | ¹³C | Ring | Stable Isotope Dilution Assay |

| δ-Octalactone | ²H | Ring | Stable Isotope Dilution Assay |

| δ-Decalactone | ²H | Ring | Stable Isotope Dilution Assay |

| δ-Undecalactone | ²H | Ring | Stable Isotope Dilution Assay |

| δ-Dodecalactone | ²H | Ring | Stable Isotope Dilution Assay |

Table 3: Synthesis of Deuterated N-Acyl Homoserine Lactones (AHLs)

| Labeled AHL | Deuterium Position | Overall Yield (%) | Reference |

| N-(Butanoyl-[2,2-²H₂])-L-homoserine lactone | Acyl chain | 70 | [8] |

| N-(Hexanoyl-[2,2-²H₂])-L-homoserine lactone | Acyl chain | 75 | [8] |

| N-(Octanoyl-[2,2-²H₂])-L-homoserine lactone | Acyl chain | 68 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and application of isotopically labeled lactones.

General Synthesis of Deuterated N-Acyl-L-Homoserine Lactones[8]

Materials:

-

L-homoserine lactone hydrobromide

-

Appropriate deuterated fatty acid

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

Triethylamine

-

Water

Procedure:

-

To a stirred solution of L-homoserine lactone hydrobromide (1 equivalent) in water, add triethylamine (1 equivalent).

-

Add the deuterated fatty acid (1 equivalent) to the solution.

-

Add EDC (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired deuterated AHL.

Synthesis of [2,2,3,3-²H₄]-γ-Octalactone[1]

This synthesis involves a multi-step sequence starting from a protected hydroxypropiolic acid, followed by reduction with deuterium gas.

Key Steps:

-

Protection of 4-hydroxytetrol-2-oic acid.

-

Reduction of the protected propiolic acid with deuterium gas in the presence of a catalyst (e.g., Lindlar catalyst).

-

Deprotection and lactonization to yield the final deuterated γ-lactone.

Note: For detailed, step-by-step instructions and characterization data, please refer to the original publication.

Applications of Isotopically Labeled Lactones

Quorum Sensing Research

N-Acyl homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing to coordinate gene expression in a population-density-dependent manner.[7] Isotopically labeled AHLs are crucial for studying the biosynthesis, degradation, and receptor binding of these signaling molecules.

Caption: Quorum sensing signaling pathway and the role of labeled AHLs.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method for quantifying analytes in complex matrices. It involves adding a known amount of an isotopically labeled version of the analyte (internal standard) to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry, allowing for precise quantification.[6][9]

Caption: General workflow for a Stable Isotope Dilution Assay (SIDA).

ADME Studies in Drug Development

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a critical part of the drug development process. Isotopically labeled compounds, often with ¹⁴C or ³H, are used to trace the drug's journey through a biological system.[3][4][5]

Caption: A simplified workflow for an ADME study using an isotopically labeled drug candidate.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

- 3. researchgate.net [researchgate.net]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

An In-depth Technical Guide to the Mass Spectrum of Gamma-decalactone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Gamma-decalactone-d7. While an experimentally acquired high-resolution mass spectrum for this compound is not widely published, this document extrapolates its expected mass spectral characteristics based on the well-documented fragmentation of its non-deuterated counterpart, Gamma-decalactone, and established principles of mass spectrometry for isotopically labeled compounds. This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays, lending to its importance in analytical and research settings.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be similar to that of Gamma-decalactone, with a mass shift of +7 atomic mass units (amu) for the molecular ion and any fragments retaining all seven deuterium atoms. The location of the deuterium atoms on the hexyl side chain is crucial for predicting the mass shifts of fragment ions. Assuming the deuteration is on the terminal methyl and adjacent methylene groups of the hexyl chain, the fragmentation pattern can be logically deduced.

Table 1: Predicted Electron Ionization (EI) Mass Spectrum Data for this compound

| Predicted m/z | Predicted Relative Abundance (%) | Corresponding Fragment (Gamma-decalactone) | Inferred Fragment Ion (this compound) |

| 177 | Low | [M]+• (170) | [M]+• (C10H11D7O2) |

| 92 | High | [M - C6H12]+• (85) | [M - C6H5D7]+• (C4H4O2) |

| 60 | Moderate | [C3H4O]+• | [C3H4O]+• |

| 41 | Moderate | [C3H5]+ | [C3H5]+ |

Note: The relative abundances are estimations and would need to be confirmed by experimental data.

Proposed Fragmentation Pathway

The principal fragmentation pathway for gamma-lactones under electron ionization involves the cleavage of the side chain and subsequent rearrangement.

Caption: Proposed fragmentation of this compound.

The primary fragmentation event for Gamma-decalactone is the cleavage of the C-C bond between the lactone ring and the hexyl side chain. In the case of this compound, this would result in the loss of a deuterated hexyl radical. A subsequent McLafferty rearrangement is expected to produce the base peak. For the non-deuterated form, this key fragment appears at an m/z of 85. Due to the deuterium labeling on the side chain which is cleaved off, the corresponding fragment for the d7 variant is anticipated to remain at an m/z of 92, assuming the charge is retained by the lactone ring portion.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) methodology used for the analysis of Gamma-decalactone, which would be suitable for its deuterated analog.

Sample Preparation:

This compound, typically used as an internal standard, would be added to the sample matrix at a known concentration. Extraction of the analyte and the internal standard from the matrix (e.g., beverage, food sample) is commonly performed using liquid-liquid extraction with a solvent like dichloromethane or diethyl ether, or by solid-phase microextraction (SPME).

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Data Acquisition: Full scan mode to identify all fragment ions. For quantitative analysis, selected ion monitoring (SIM) would be employed, monitoring key ions of both the analyte and the internal standard.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrum of this compound is logically predicted to mirror that of its non-deuterated form, with a characteristic mass shift of +7 amu for the molecular ion and fragments containing the deuterated side chain. The foundational fragmentation mechanism, involving the cleavage of the hexyl group, is expected to remain the same. The provided experimental protocol offers a robust starting point for researchers aiming to utilize or characterize this compound in their work. Direct experimental acquisition of the mass spectrum is recommended to confirm these predictions and to fully characterize the fragmentation of this important internal standard.

A Technical Guide to Gamma-Decalactone Biosynthesis in Yarrowia lipolytica

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of gamma-decalactone (γ-decalactone) biosynthesis in the oleaginous yeast Yarrowia lipolytica. It provides a comprehensive overview of the metabolic pathways, key enzymes, genetic engineering strategies, and experimental protocols relevant to the production of this valuable aroma compound.

Introduction